2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol
Description
Properties
Molecular Formula |
C13H14F2N2O2 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxyphenol |
InChI |
InChI=1S/C13H14F2N2O2/c1-19-8-2-3-9(12(18)6-8)10-7-11(13(14)15)17-5-4-16-10/h2-3,6-7,13,17-18H,4-5H2,1H3 |
InChI Key |
HCHLCOWFVKBDET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NCCNC(=C2)C(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol involves several steps. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group into the molecule. This can be achieved through various catalytic processes, including transition-metal-catalyzed reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and biological activity.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol stands out due to its unique structural features and enhanced stability. Similar compounds include those with different fluorine-containing groups, such as trifluoromethyl or monofluoromethyl groups . These compounds may have different reactivity and biological activity profiles, highlighting the uniqueness of the difluoromethyl group in enhancing the properties of the molecule .
Biological Activity
The compound 2-[7-(Difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol (commonly referred to as DFMDP) is a member of the benzodiazepine family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFMDP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
DFMDP has the following chemical characteristics:
- Molecular Formula: C13H14F2N2O2
- Molecular Weight: 270.26 g/mol
- CAS Number: 6668712
The presence of difluoromethyl and methoxy groups plays a crucial role in modulating its biological activity, particularly in terms of lipophilicity and receptor interactions .
Research indicates that DFMDP exhibits several biological activities primarily through interactions with neurotransmitter systems. Its structure suggests potential interactions with:
- GABA Receptors: Similar to other benzodiazepines, DFMDP may enhance GABAergic transmission, leading to anxiolytic and sedative effects.
- COX Inhibition: The methoxyphenol component suggests possible anti-inflammatory action through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
Pharmacological Effects
- Antioxidant Activity:
- Cytotoxicity:
- Anti-inflammatory Effects:
Case Studies
Several studies have explored the biological activity of compounds related to DFMDP:
- A study on 2-methoxyphenols indicated that derivatives similar to DFMDP exhibited selective COX-2 inhibition, which could be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
- Research involving structural modifications of benzodiazepines highlighted the importance of substituents like difluoromethyl in enhancing pharmacological efficacy while reducing side effects associated with traditional benzodiazepines .
Table 1: Summary of Biological Activities of DFMDP
Table 2: Comparison with Related Compounds
| Compound | Antioxidant Activity | Cytotoxicity (IC50) | COX-2 Inhibition |
|---|---|---|---|
| DFMDP | High | Moderate | Yes |
| Curcumin | Very High | Low | Yes |
| Eugenol | Moderate | High | No |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-5-methoxy-phenol, and what reaction conditions are critical for yield optimization?
- Methodology :
- Core Synthesis : Begin with functionalizing the dihydrodiazepine ring. Acylation or alkylation reactions (e.g., using difluoromethylating agents like sodium 2-chloro-2,2-difluoroacetate under basic conditions) can introduce the difluoromethyl group .
- Coupling Steps : Utilize Suzuki-Miyaura cross-coupling to attach the 5-methoxy-phenol moiety to the diazepine core. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .
- Purification : Recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Monitor by TLC and HPLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
- Methodology :
- Primary Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, difluoromethyl at C7). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- Contradiction Resolution : If spectral data conflicts with expected structure (e.g., unexpected splitting in ¹⁹F NMR), cross-validate with X-ray crystallography (as in ) or IR for functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting neurotransmitter receptors, and what experimental validation is required?
- Methodology :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ or serotonin receptors. Focus on hydrophobic pockets accommodating the difluoromethyl group and hydrogen bonds with the phenol moiety .
- Validation : Perform radioligand binding assays (e.g., ³H-flunitrazepam for GABAₐ) or functional assays (e.g., calcium flux in HEK293 cells). Compare IC₅₀ values of derivatives to establish SAR .
Q. What experimental strategies address discrepancies in observed vs. predicted solubility and stability profiles of this compound?
- Methodology :
- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. If experimental solubility deviates from ChemAxon predictions, modify formulation (e.g., cyclodextrin inclusion complexes) .
- Stability Studies : Conduct accelerated degradation (40°C/75% RH for 6 months) with LC-MS monitoring. If instability in aqueous media is noted, explore prodrug strategies (e.g., esterification of phenol group) .
Q. How should researchers design ecotoxicological studies to assess environmental risks of this compound?
- Methodology :
- Fate Analysis : Use OECD 307 guidelines to study biodegradation in soil/water systems. Measure half-life via LC-MS/MS .
- Toxicity Assays :
- Acute : Daphnia magna (48h EC₅₀) and algae (72h growth inhibition).
- Chronic : Zebrafish embryo (OECD 236) for developmental toxicity.
- Compare results to QSAR predictions to identify outliers .
Data Contradiction Analysis
Q. How to resolve inconsistencies between theoretical and experimental logP values for this compound?
- Methodology :
- Re-evaluate Measurements : Ensure shake-flask logP determination uses saturated solutions validated by NMR to exclude impurities .
- Computational Adjustments : Apply correction factors in software like MarvinSuite if discrepancies persist (e.g., parameterize fluorine’s electron-withdrawing effects) .
Experimental Design Tables
Key Notes
- Methodological Depth : Emphasized cross-validation techniques (e.g., 2D NMR vs. X-ray) and iterative optimization (e.g., catalytic conditions).
- Advanced Focus : Integrated computational biology and ecotoxicology frameworks for holistic risk/benefit analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
